Hexanedioic acid, sodium salt (1:)

Description

The exact mass of the compound Hexanedioic acid, sodium salt (1:) is 169.04767808 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hexanedioic acid, sodium salt (1:) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanedioic acid, sodium salt (1:) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

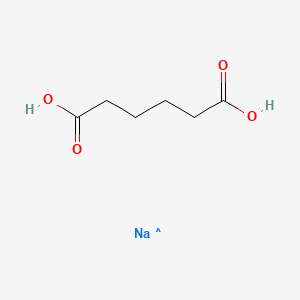

2D Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C6H10O4.Na/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10); | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWGMESTOMYLND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18996-34-4 | |

| Details | Compound: Hexanedioic acid, sodium salt (1:1) | |

| Record name | Hexanedioic acid, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18996-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7486-38-6, 23311-84-4 | |

| Record name | Disodium adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7486-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23311-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adipic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Hexanedioic Acid, Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the sodium salts of hexanedioic acid, commonly known as adipic acid. Given that hexanedioic acid is a dicarboxylic acid, it forms both a monosodium salt and a disodium salt. This document will address the distinct properties of both species.

Identification and Nomenclature

Hexanedioic acid, a dicarboxylic acid, can be neutralized to form two primary sodium salts:

-

Monosodium Adipate : Also known as sodium hydrogen adipate, this is the monobasic salt of adipic acid.[1]

-

Disodium Adipate : The dibasic salt, where both carboxylic acid groups are neutralized.[2][3]

These salts are collectively referred to as sodium adipate and are used as a food additive with the E number E356.[2][4]

Chemical and Physical Properties

The quantitative properties of monosodium and disodium adipate are summarized below. These properties are crucial for applications in formulation science, materials engineering, and drug development.

Table 1: Physical and Chemical Properties of Hexanedioic Acid Sodium Salts

| Property | Monosodium Adipate | Disodium Adipate | Adipic Acid (for reference) |

| IUPAC Name | Sodium 6-hydroxy-6-oxohexanoate[5] | Disodium hexanedioate[2] | Hexanedioic acid[6] |

| Synonyms | Sodium hydrogen adipate[1][7] | Adipic acid, disodium salt[3][8] | 1,4-Butanedicarboxylic acid[6] |

| CAS Number | 18996-34-4[1][5] | 7486-38-6[2][3] | 124-04-9[6] |

| Molecular Formula | C₆H₉NaO₄[5] | C₆H₈Na₂O₄[2][9] | C₆H₁₀O₄[6] |

| Molar Mass | 168.12 g/mol [5] | 190.11 g/mol [2][8] | 146.14 g/mol [6] |

| Appearance | White odorless powder[1] | White to off-white crystalline powder[2][3][10] | White crystals[6] |

| Melting Point | No data available | Decomposes (see note) | 152.1 °C[6] |

| Boiling Point | No data available | 300°C (at 101.325 kPa)[9] | 337.5 °C[6] |

| Solubility | Freely soluble in water, soluble in ethanol[1] | Highly soluble in water (~50 g/100 mL at 20°C)[11][12] | Slightly soluble in water (24 g/L at 25°C)[6] |

| pKa | pKa₁: 4.41, pKa₂: 5.41 (of parent acid)[6][13] | pKa₁: 4.41, pKa₂: 5.41 (of parent acid)[6][13] | pKa₁: 4.41, pKa₂: 5.41[6][13] |

| Purity | ≥99%[1] | >98% available commercially[3] | N/A |

Note on Melting/Boiling Point of Disodium Adipate: As an ionic salt, disodium adipate is expected to have a high melting point and would likely decompose before boiling under atmospheric pressure. The reported boiling point of 300°C may represent a decomposition temperature.[9] The melting point of the parent adipic acid is 151-152°C.[12]

Acidity and Buffering Capacity

The parent compound, adipic acid, is a dibasic acid with two successive deprotonations characterized by pKa values of 4.41 and 5.41.[6][13] This property makes its sodium salts effective buffering agents, particularly for maintaining pH in the range of 2.5 to 3.0.[14] In aqueous solutions, the adipate salts can accept or release protons to resist changes in pH, a crucial function in various food, cosmetic, and pharmaceutical formulations.[4][15][16]

Synthesis and Formation

The sodium salts of hexanedioic acid are typically synthesized through straightforward acid-base neutralization reactions. The stoichiometry of the base determines whether the mono- or di-sodium salt is formed.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis of hexanedioic acid sodium salts. Below are protocols for the synthesis of disodium adipate.

Protocol 1: Neutralization of Adipic Acid

The most direct method involves the reaction of adipic acid with sodium hydroxide.[2][15]

-

Reaction: HOOC(CH₂)₄COOH + 2 NaOH → NaOOC(CH₂)₄COONa + 2 H₂O[2][15]

-

Procedure: Adipic acid is dissolved in an aqueous solution, followed by the stoichiometric addition of sodium hydroxide. The reaction mixture is then filtered, concentrated, and dried to yield the final product.[10]

Protocol 2: Saponification of Dimethyl Adipate

A well-documented laboratory-scale synthesis of disodium adipate involves the saponification of an adipate ester.[17]

-

Materials:

-

Dimethyl adipate: 17.4 g (0.1 mole)

-

Acetonitrile: 100 mL

-

Sodium hydroxide: 8.2 g (0.2 mole)

-

Water: 6.0 g

-

-

Procedure:

-

Dissolve dimethyl adipate in acetonitrile and heat the solution to 70°C.

-

Add the sodium hydroxide (dissolved in water) to the reaction mixture.

-

Stir the mixture at reflux temperature for 18 hours.

-

Filter the resulting solution while hot.

-

Air-dry the collected solids to yield disodium adipate.

-

Applications in Research and Drug Development

The sodium salts of hexanedioic acid are not merely inert salts; their chemical properties lend them to several specialized applications.

-

Pharmaceutical Excipient: Adipic acid and its salts are used in controlled-release drug formulations. They can be incorporated into matrix tablets to achieve pH-independent release profiles for various active pharmaceutical ingredients (APIs).[18]

-

Buffering Agent: Their ability to maintain a stable pH is critical in the formulation of pharmaceuticals, cosmetics, and food products, ensuring the stability and efficacy of the final product.[15][16]

-

Polymer Science: Sodium adipate and its parent acid are integral in the development of advanced polymers, including polyamides (like Nylon), polyesters, and polyurethanes. They also serve as plasticizers and are used in the preparation of polymer nanocomposites to enhance thermal and mechanical properties.[15]

Safety and Handling

Disodium adipate is classified under GHS with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] It is generally recognized as safe for its intended use in food products.[3] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling these compounds.

References

- 1. hasinotech.lookchem.com [hasinotech.lookchem.com]

- 2. Sodium adipate - Wikipedia [en.wikipedia.org]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Buy Sodium adipate | 7486-38-6 [smolecule.com]

- 5. Sodium hydrogen adipate | C6H9NaO4 | CID 23705258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Adipic acid - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scbt.com [scbt.com]

- 9. 7486-38-6 CAS MSDS (ADIPIC ACID DISODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Sodium Adipate (E356) – Overview, Uses, Side Effects & More [healthknight.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Disodium adipate | C6H8Na2O4 | CID 24073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. atamankimya.com [atamankimya.com]

- 14. Adipic acid CAS#: 124-04-9 [m.chemicalbook.com]

- 15. Sodium adipate | 7486-38-6 | Benchchem [benchchem.com]

- 16. mtroyal.com.tr [mtroyal.com.tr]

- 17. Synthesis routes of Sodium adipate [benchchem.com]

- 18. calpaclab.com [calpaclab.com]

Monosodium Adipate: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosodium adipate, also known as sodium hydrogen adipate, is the monosodium salt of adipic acid. It is a white, odorless, crystalline powder formed by the partial neutralization of adipic acid, a six-carbon dicarboxylic acid.[1] Its chemical structure, containing both a carboxylate salt and a free carboxylic acid group, imparts specific properties that make it a compound of interest in various chemical and pharmaceutical applications. This guide provides a detailed overview of the physical and chemical properties of monosodium adipate, experimental protocols for their determination, and a discussion of its relevance in the field of drug development.

Core Physical and Chemical Properties

Quantitative data for monosodium adipate is summarized in the table below. It is important to distinguish this compound from disodium adipate, the fully neutralized salt of adipic acid. Data for monosodium adipate is less abundant in literature, and some properties are inferred from its parent acid, adipic acid.

| Property | Value | Source(s) |

| IUPAC Name | Sodium 5-carboxypentanoate | N/A |

| Synonyms | Sodium hydrogen adipate, Adipic acid monosodium salt | [1][2] |

| CAS Number | 18996-34-4 | [1][2] |

| Molecular Formula | C₆H₉NaO₄ | [2] |

| Molecular Weight | 168.124 g/mol | [2] |

| Appearance | White, odorless powder | [1] |

| Solubility | Freely soluble in water, soluble in ethanol. | [1] |

| pKa (of parent acid) | pKa₁ = 4.41; pKa₂ = 5.41 (for Adipic Acid at 25°C) | [3][4][5] |

Detailed Properties and Characterization

Solubility Profile

Monosodium adipate is described as being freely soluble in water and soluble in ethanol.[1] The solubility of this compound is governed by several factors critical to pharmaceutical formulation:

-

pH-Dependence: As the salt of a dicarboxylic acid, its solubility is highly dependent on the pH of the medium. In acidic solutions (pH < pKa₁ of adipic acid, ~4.4), the equilibrium will shift towards the less soluble free adipic acid form. In neutral to basic solutions, it remains in its highly soluble ionized form.

-

Solvent Polarity: Its ionic nature ensures high solubility in polar protic solvents like water and lower alcohols, while it is expected to have poor solubility in non-polar organic solvents.

-

Temperature: Generally, the solubility of salts like monosodium adipate in water increases with temperature.

Acidity and Buffering Capacity

The acid-base behavior of monosodium adipate is dictated by the two pKa values of its parent, adipic acid (pKa₁ ≈ 4.41, pKa₂ ≈ 5.41).[3][4][5] Monosodium adipate is the conjugate base formed from the first deprotonation. A solution of monosodium adipate in water will have a pH that is influenced by the second dissociation constant (pKa₂), making it an effective buffering agent. Adipic acid itself is known to have excellent buffering capacity in the pH range of 2.5 to 3.0.[6] Solutions of monosodium adipate can help maintain a stable pH, a crucial attribute for stabilizing pH-sensitive active pharmaceutical ingredients (APIs) in a formulation.

Diagram: Acid-Base Equilibria of Adipic Acid

References

- 1. hasinotech.lookchem.com [hasinotech.lookchem.com]

- 2. Monosodium adipate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. Adipic acid - Wikipedia [en.wikipedia.org]

- 4. Adipic acid | 124-04-9 [chemicalbook.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Adipic acid CAS#: 124-04-9 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Monosodium Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of hexanedioic acid, sodium salt (1:), also known as monosodium adipate. The primary synthesis route detailed is the partial neutralization of hexanedioic acid with sodium hydroxide.

Overview

Hexanedioic acid, a dicarboxylic acid, can be selectively neutralized to form its monosodium salt. This process involves the reaction of one of the two carboxylic acid groups with a stoichiometric equivalent of a sodium base, typically sodium hydroxide. The resulting monosodium adipate is a white, odorless powder that is freely soluble in water and soluble in ethanol. Careful control of the stoichiometry is crucial to prevent the formation of the disodium salt.

Synthesis Pathway

The synthesis of monosodium adipate is achieved through a straightforward acid-base neutralization reaction.

Caption: Reaction scheme for the synthesis of monosodium adipate.

Experimental Protocol

This section details the laboratory-scale synthesis of monosodium adipate.

Materials and Equipment

| Reagent/Material | Grade | Supplier (Example) |

| Hexanedioic Acid (Adipic Acid) | ≥99% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ≥98%, pellets | Fisher Scientific |

| Deionized Water | High Purity | In-house supply |

| Ethanol, 95% | Reagent Grade | VWR |

| Anhydrous Magnesium Sulfate | ≥97% | Acros Organics |

| Equipment |

| Magnetic stirrer with hotplate |

| 250 mL round-bottom flask |

| Condenser |

| Thermometer |

| pH meter |

| Büchner funnel and flask |

| Vacuum pump |

| Rotary evaporator |

| Drying oven |

Synthesis Procedure

The following workflow outlines the key steps in the synthesis process.

Caption: Experimental workflow for the synthesis of monosodium adipate.

Step-by-Step Method:

-

Dissolution of Adipic Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.61 g (0.1 mol) of hexanedioic acid in 100 mL of deionized water. Gentle heating (to approximately 50-60 °C) may be required to achieve complete dissolution.

-

Preparation of Sodium Hydroxide Solution: Prepare a 1.0 M solution of sodium hydroxide by dissolving 4.00 g (0.1 mol) of NaOH pellets in 100 mL of deionized water. Allow the solution to cool to room temperature.

-

Neutralization: While stirring the adipic acid solution, slowly add the 1.0 M sodium hydroxide solution dropwise using a burette or dropping funnel.

-

pH Monitoring: Monitor the pH of the reaction mixture continuously using a calibrated pH meter. The target pH for the formation of monosodium adipate is approximately 4.9, which is the average of the two pKa values of adipic acid (pKa1 ≈ 4.4, pKa2 ≈ 5.4).

-

Reaction Completion: Once the target pH is reached, continue stirring the solution at room temperature for an additional 30 minutes to ensure the reaction is complete.

-

Concentration: Reduce the volume of the solution to approximately 50-60 mL using a rotary evaporator under reduced pressure.

-

Crystallization: Cool the concentrated solution in an ice bath to induce crystallization of the monosodium adipate.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials or impurities.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized by dissolving it in a minimal amount of hot deionized water, followed by the addition of ethanol until the solution becomes slightly turbid. Cooling the solution will yield purer crystals.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Purity

| Parameter | Expected Value |

| Theoretical Yield | ~16.8 g |

| Actual Yield | 85-95% |

| Purity (by titration) | >99% |

Characterization

The synthesized monosodium adipate should be characterized to confirm its identity and purity.

Physical Properties

| Property | Observation |

| Appearance | White crystalline powder |

| Odor | Odorless |

| Solubility | Soluble in water, sparingly soluble in ethanol |

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (carboxylic acid) |

| ~2940, 2870 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1550-1610 | C=O stretch (carboxylate anion, asymmetric) |

| ~1410 | C=O stretch (carboxylate anion, symmetric) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (in D₂O):

-

¹H NMR:

-

Multiplet at ~2.2-2.4 ppm (4H, -CH₂-COOH and -CH₂-COONa)

-

Multiplet at ~1.5-1.7 ppm (4H, -CH₂-CH₂-)

-

-

¹³C NMR:

-

~182 ppm (-COONa)

-

~177 ppm (-COOH)

-

~35 ppm (-CH₂-COO)

-

~25 ppm (-CH₂-CH₂-)

-

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium hydroxide is corrosive and should be handled with care.

-

The reaction should be performed in a well-ventilated fume hood.

-

Avoid inhalation of dust from the final product.

This guide provides a robust protocol for the synthesis of monosodium adipate. Researchers should adapt the procedure as necessary based on the specific requirements of their application and available laboratory facilities.

Monosodium adipate CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of monosodium adipate, also known as sodium hydrogen adipate. The document details its chemical and physical properties, outlines a general synthesis protocol, and discusses its potential applications, with a focus on its relevance to the scientific and drug development communities.

Core Chemical and Physical Data

Monosodium adipate is the monosodium salt of adipic acid, a six-carbon dicarboxylic acid. Its chemical identity is defined by the CAS number 18996-34-4.[1][2] The molecular formula for monosodium adipate is C6H9NaO4.[1]

A summary of its key identifiers and computed physicochemical properties is presented in Table 1. It is important to note that while computed data are available, experimentally determined values for properties such as melting and boiling points are not readily found in the literature.

| Identifier/Property | Value | Source |

| CAS Number | 18996-34-4 | [1] |

| Molecular Formula | C6H9NaO4 | [1] |

| Molecular Weight | 168.12 g/mol | [1] |

| IUPAC Name | sodium;5-carboxypentanoate | [1] |

| Synonyms | Sodium hydrogen adipate, Adipic acid monosodium salt | [1] |

| Appearance | White odorless powder | |

| Solubility | Freely soluble in water, soluble in ethanol | |

| Computed Hydrogen Bond Donor Count | 1 | [1] |

| Computed Hydrogen Bond Acceptor Count | 4 | [1] |

| Computed Rotatable Bond Count | 4 | [1] |

| Computed Topological Polar Surface Area | 80.3 Ų | [1] |

Synthesis of Monosodium Adipate

HOOC(CH₂)₄COOH + NaOH → NaOOC(CH₂)₄COOH + H₂O

Experimental Protocol: General Neutralization

This protocol describes a general method for the synthesis of monosodium adipate.

-

Dissolution: Dissolve one molar equivalent of adipic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water, with gentle heating.

-

Titration: Slowly add one molar equivalent of a standardized sodium hydroxide solution to the adipic acid solution while stirring continuously. Monitor the pH of the solution; the endpoint for the formation of the monosodium salt will be at the first equivalence point.

-

Isolation: After the addition of the sodium hydroxide is complete, the solvent can be removed under reduced pressure to yield the crude monosodium adipate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: The purified crystals should be dried in a vacuum oven to remove any residual solvent.

The workflow for this generalized synthesis is depicted in the following diagram.

Applications and Relevance to Drug Development

While specific applications of monosodium adipate are not extensively documented, the properties of adipic acid and its salts suggest several potential uses in research and the pharmaceutical industry. Adipates, in general, are used as buffering agents and acidity regulators.

In the context of drug development, adipic acid is used in the production of polymers and plasticizers. Its salts may be explored for their utility in drug formulations to enhance stability and modify release profiles. The dicarboxylate nature of the adipate moiety makes it a candidate for use in the formation of co-crystals or salts with active pharmaceutical ingredients (APIs) to improve their physicochemical properties, such as solubility and bioavailability.

The potential applications are summarized in the logical diagram below.

Safety and Handling

Detailed toxicological data for monosodium adipate are not available. However, the safety data for adipic acid indicates that it can cause serious eye irritation.[3][4][5][6][7] It is also noted that breathing in the dust may result in respiratory irritation.[3] Standard laboratory safety precautions should be taken when handling monosodium adipate, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area to avoid inhalation of any dust.

Conclusion

Monosodium adipate is a chemical compound with defined molecular formula and CAS number. While computed physicochemical data are available, there is a notable lack of comprehensive experimental data and specific applications in the scientific literature. Its potential as a buffering agent and a component in pharmaceutical formulations warrants further investigation by the research and drug development communities. The generalized synthesis protocol provided in this guide offers a starting point for its preparation and subsequent study. As with any chemical, appropriate safety measures should be followed during its handling and use.

References

- 1. Sodium hydrogen adipate | C6H9NaO4 | CID 23705258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. redox.com [redox.com]

- 4. download.basf.com [download.basf.com]

- 5. chemos.de [chemos.de]

- 6. carlroth.com [carlroth.com]

- 7. Adipic Acid Safety Data Sheet - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

Solubility of monosodium adipate in different solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualitative Solubility Profile

General qualitative solubility information for monosodium adipate has been reported in various sources. It is consistently described as being freely soluble in water and soluble in ethanol. Conversely, it exhibits low solubility in many non-polar organic solvents, which can be effectively used as antisolvents to induce crystallization from aqueous solutions.

| Solvent | Qualitative Solubility | Reference |

| Water | Freely Soluble | [1] |

| Ethanol | Soluble | [1] |

| Propanol | Likely low (can be used as an antisolvent) | [2][3] |

| Methyl Ethyl Ketone | Likely low (can be used as an antisolvent) | [2][3] |

| Tetrahydrofuran | Likely low (can be used as an antisolvent) | [2][3] |

Note: The information in this table is qualitative. Quantitative determination requires experimental measurement.

Experimental Protocols for Solubility Determination

Several robust analytical methods can be employed to quantitatively determine the solubility of monosodium adipate in various solvents. The choice of method often depends on the solvent system, the required precision, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for solubility determination due to its simplicity and reliance on direct mass measurement.

Methodology:

-

Equilibration: An excess amount of monosodium adipate is added to a known volume or mass of the chosen solvent in a sealed, temperature-controlled vessel. The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The temperature must be maintained at a constant, specified value throughout the equilibration process.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-pore membrane filter or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Solvent Evaporation: A precisely measured aliquot (volume or mass) of the clear, saturated solution is transferred to a pre-weighed, dry container. The solvent is then carefully evaporated under controlled conditions (e.g., in a drying oven at a temperature that does not cause decomposition of the solute, or under vacuum).

-

Mass Determination: After complete evaporation of the solvent, the container with the dried solute residue is weighed. The mass of the dissolved monosodium adipate is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is then calculated and expressed in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution, making it particularly useful for compounds with lower solubilities or when dealing with complex matrices.

Methodology:

-

Equilibration and Phase Separation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: A known volume of the clear, saturated supernatant is carefully withdrawn and diluted with a suitable solvent (often the mobile phase used in the HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

-

Calibration Curve: A series of standard solutions of monosodium adipate of known concentrations are prepared and injected into the HPLC system. A calibration curve is generated by plotting the peak area (or height) against the concentration of each standard.

-

Sample Analysis: The diluted sample of the saturated solution is injected into the HPLC system under the same conditions as the standards. The peak area corresponding to monosodium adipate is recorded.

-

Calculation: The concentration of monosodium adipate in the diluted sample is determined from the calibration curve. This concentration is then multiplied by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

References

A Technical Guide to the Physicochemical Properties and Structural Analysis of Monosodium Hexanedioate

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Hexanedioic acid, more commonly known as adipic acid, is a dicarboxylic acid with the chemical formula C₆H₁₀O₄[1][2][3]. Its salts are referred to as adipates. The monosodium salt, hexanedioic acid, sodium salt (1:), indicates a 1:1 molar ratio of the adipate anion to the sodium cation. The disodium salt is also a common form[4][5][6][7][8].

The properties of both monosodium and disodium adipate are summarized in the table below for comparative purposes.

| Property | Monosodium Adipate | Disodium Adipate |

| IUPAC Name | Sodium;6-oxo-6-(sodiooxy)hexanoic acid | Disodium;hexanedioate[7] |

| Other Names | Monosodium adipate, Adipic acid hydrogen sodium salt[9][10] | Sodium adipate, Disodium hexanedioate[4] |

| CAS Number | 18996-34-4[9][10] | 7486-38-6[4][5][7] |

| Molecular Formula | C₆H₉NaO₄[9] | C₆H₈Na₂O₄[4][5][6] |

| Molecular Weight | 168.124 g/mol [9] | 190.106 g/mol [4] |

| Appearance | White powder[10] | White to off-white powder or crystals[4] |

| InChI | InChI=1S/C6H10O4.Na/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+1/p-1[9] | InChI=1S/C6H10O4.2Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2[4][7] |

| SMILES | OC(=O)CCCCC(=O)O[Na][9] | C(CCC(=O)[O-])CC(=O)[O-].[Na+].[Na+][5][6] |

Synthesis of Sodium Adipate

The synthesis of sodium adipate salts is typically achieved through a straightforward acid-base neutralization reaction. Adipic acid is reacted with a stoichiometric amount of a sodium-containing base, such as sodium hydroxide or sodium carbonate[4][5][11][12]. For the synthesis of monosodium adipate, one molar equivalent of the base would be used.

Crystal Structure Analysis

The definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (XRD). This technique provides precise information on unit cell dimensions, space group symmetry, and atomic coordinates, which are crucial for understanding the material's properties.

While a specific, publicly available crystal structure for monosodium adipate (hexanedioic acid, sodium salt (1:)) could not be identified, the structural data for a related compound, tetraaquamagnesium adipate, is presented below as an illustrative example of the expected crystallographic parameters[13].

| Parameter | Tetraaquamagnesium Adipate [Mg(H₂O)₄(C₆H₈O₄)] |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Unit Cell Dimensions | a = 23.380(2) Å, b = 12.347(1) Å, c = 12.821(1) Å |

| Calculated Density | 1.390 g/cm³ |

| Z (formula units per cell) | 8 |

The determination of a crystal structure via single-crystal XRD follows a well-established experimental workflow.

1. Crystal Growth: High-quality single crystals of the target compound are grown. This is typically achieved by slow evaporation of a saturated solution, or by controlled cooling.

2. Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell and space group. The atomic positions are then determined using computational methods (structure solution) and subsequently refined to best fit the experimental data.

References

- 1. Adipic acid - Wikipedia [en.wikipedia.org]

- 2. Hexanedioic acid [webbook.nist.gov]

- 3. larodan.com [larodan.com]

- 4. Sodium adipate - Wikipedia [en.wikipedia.org]

- 5. Buy Sodium adipate | 7486-38-6 [smolecule.com]

- 6. GSRS [precision.fda.gov]

- 7. Disodium adipate | C6H8Na2O4 | CID 24073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7486-38-6 CAS MSDS (ADIPIC ACID DISODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Monosodium adipate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 10. hasinotech.lookchem.com [hasinotech.lookchem.com]

- 11. Sodium adipate | 7486-38-6 | Benchchem [benchchem.com]

- 12. SODIUM ADIPATE - Ataman Kimya [atamanchemicals.com]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of Hexanedioic Acid, Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for hexanedioic acid, disodium salt, also known as disodium adipate (CAS No: 7486-38-6). The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding of the substance's properties and associated risks.

Chemical and Physical Properties

Hexanedioic acid, disodium salt is the sodium salt of adipic acid. It is a white to off-white, odorless powder or crystalline solid.[1]

Table 1: Physical and Chemical Properties of Disodium Adipate

| Property | Value | Reference |

| Chemical Formula | C6H8Na2O4 | [1] |

| Molecular Weight | 190.11 g/mol | [1] |

| Appearance | Solid white to off-white powder or granules | [1] |

| Odor | Odorless | [1] |

| Solubility | Soluble in water | |

| Auto-ignition Temperature | 132 °C | [2] |

Toxicological Data

Disodium adipate is generally considered to have low acute toxicity. However, quantitative data is limited.

Table 2: Acute Toxicity Data for Disodium Adipate

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Intraperitoneal | 4 g/kg | [3] |

Experimental Protocols:

Detailed experimental protocols for the cited toxicological studies are not publicly available in the referenced documents. The available information indicates that the substance is not classified as acutely toxic, corrosive or irritant to skin, seriously damaging to the eye or eye irritant, a respiratory or skin sensitizer, germ cell mutagenic, carcinogenic, or a reproductive toxicant.[2]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), hexanedioic acid, disodium salt is generally not classified as a hazardous substance.[1][4]

Health Hazards

While not classified as hazardous, direct contact with the powder or dust may cause mild skin or eye irritation.[1] Ingestion of large quantities is not a typical route of occupational exposure but should be avoided.

Fire and Explosion Hazards

Hexanedioic acid, disodium salt is a combustible solid but is not flammable.[1] A significant hazard exists from the potential for dust explosions when finely dispersed particles are mixed with air in the presence of an ignition source.

Table 3: Fire and Explosion Data

| Parameter | Value | Reference |

| Flammability | Non-flammable | [1] |

| Dust Explosion Potential | Finely dispersed particles form explosive mixtures in air. |

Exposure Controls and Personal Protection

To ensure the safety of personnel, appropriate engineering controls and personal protective equipment (PPE) should be utilized.

Table 4: Exposure Limits and Recommendations

| Parameter | Value | Reference |

| OSHA PEL | Not established | [5] |

| ACGIH TLV | Not established | [5] |

| DNEL (Worker, Inhalation, Chronic) | 264 mg/m³ | [2] |

| DNEL (Worker, Dermal, Chronic) | 38 mg/kg bw/day | [2] |

Engineering Controls

-

Ventilation: Use local exhaust ventilation to control dust at the source. General ventilation should also be provided.[2]

-

Dust Control: Implement measures to prevent the accumulation of dust on surfaces.[2] Use of a closed system for handling is recommended.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[2]

-

Skin Protection: Wear protective gloves and a lab coat or other suitable protective clothing.[2]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved particulate respirator should be used.[1]

Caption: PPE selection workflow for handling disodium adipate.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the material and ensure a safe working environment.

Handling

-

Avoid contact with skin and eyes.

-

Avoid generating dust.

-

Use non-sparking tools.

-

Ground all equipment to prevent static discharge.[2]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in areas where the material is handled.[2]

Storage

-

Store in a cool, dry, well-ventilated area.[1]

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.[2]

Caption: Key logical relationships in handling and storage.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Small Spills: Use appropriate tools to put the spilled solid in a convenient waste disposal container. Clean the contaminated surface with water.[1]

-

Large Spills:

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate PPE, including respiratory protection.[1]

-

Avoid generating dust.

-

Contain the spilled material.

-

Cover with an inert, non-combustible absorbent material (e.g., sand, earth).[1]

-

Place the material into a suitable container for disposal.

-

Ventilate the area.

-

First Aid Measures

Table 5: First Aid Procedures

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [1] |

| Skin Contact | Brush off loose particles from skin. Rinse skin with water/shower. | [2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lids occasionally. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | [2] |

| Ingestion | Rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Seek medical attention. | [2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: At high temperatures, toxic or irritating fumes, including sodium oxide and carbon oxides, may be produced.[1]

-

Fire-Fighting Procedures: Wear full protective clothing and a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in the pressure demand or other positive pressure mode.[1]

References

A Historical Inquiry into the Discovery and Early Synthesis of Adipic Acid and its Salts

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid, known systematically as hexanedioic acid, is a dicarboxylic acid of significant industrial importance, primarily as a monomer in the production of nylon 6-6 and other polymers.[1][2][3] Its salts, known as adipates, are formed through the reaction of adipic acid with a base.[4] This technical guide delves into the historical research surrounding the initial discovery of adipic acid and the early methodologies for its synthesis, which laid the groundwork for the eventual study and production of its corresponding salts. While modern applications are vast, ranging from food acidulants to plasticizers, the foundational understanding of this compound stems from 19th and early 20th-century organic chemistry research.[5][6][7]

The Initial Discovery of Adipic Acid

The first isolation and identification of adipic acid are credited to the French chemist Auguste Laurent in 1837.[1][4] Laurent's work involved the oxidation of various fats using nitric acid.[1] He named the resulting compound "adipic acid," derived from the Latin word adeps, meaning animal fat, a direct acknowledgment of its origin.[4] This discovery was a significant step in the study of dicarboxylic acids and the chemical degradation of natural products.

Early Synthetic Methodologies and the Formation of Adipates

Following its discovery, the focus of research shifted towards understanding the chemical properties of adipic acid and developing more controlled synthetic routes beyond the oxidation of complex fats. Adipic acid is a dibasic acid, meaning it possesses two carboxylic acid functional groups (-COOH).[4] This structure allows it to undergo neutralization reactions with bases to form salts, termed adipates. The successive deprotonations of adipic acid have pKa values of 4.41 and 5.41.[1]

The general reaction for the formation of an adipate salt is as follows:

HOOC(CH₂)₄COOH + 2 NaOH → Na⁺⁻OOC(CH₂)₄COO⁻Na⁺ + 2 H₂O (Adipic Acid + Sodium Hydroxide → Sodium Adipate + Water)

While early literature primarily focuses on the synthesis of the acid itself, the formation of its salts would have been a fundamental and understood chemical transformation at the time.

Experimental Protocols for Adipic Acid Synthesis

The development of reliable laboratory-scale synthesis was crucial for further study. Early methods relied on the oxidation of cyclic precursors.

1. Oxidation of Cyclohexanol with Nitric Acid:

A common early laboratory preparation involved the oxidation of cyclohexanol with nitric acid, a method adapted from a patent by Deutsche Hydrierwerke A.-G. and detailed in Organic Syntheses.[8]

-

Reactants:

-

Cyclohexanol

-

50% Nitric Acid

-

Ammonium vanadate (catalyst)

-

-

Procedure:

-

1900 cc of 50% nitric acid and 1 g of ammonium vanadate are placed in a 3-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.[8]

-

The flask is placed in a water bath heated to 50–60°C.[8]

-

357 g (3.5 moles) of commercial cyclohexanol is added slowly via the dropping funnel while stirring, maintaining the reaction temperature at 50–60°C. The evolution of nitrogen oxides is observed during this process.[8]

-

After the addition is complete, the reaction mixture is stirred for an additional hour.[8]

-

The mixture is then cooled to 0°C, causing the adipic acid to crystallize.[8]

-

The crystalline product is collected by filtration, washed with 300 cc of ice water, and air-dried.[8]

-

2. Other Historical Oxidation Methods:

Other early methods for preparing adipic acid have also been documented, including:

-

The oxidation of cyclohexanol and cyclohexanone with potassium permanganate.[8]

-

The oxidation of cyclohexene using a mixture of potassium dichromate and sulfuric acid.[8]

These methods, while effective, were often supplanted by nitric acid-based oxidations due to factors like cost and yield.

Quantitative Data from Early Syntheses

The following table summarizes the quantitative data from the early synthesis of adipic acid via the nitric acid oxidation of cyclohexanol as described in Organic Syntheses.

| Parameter | Value | Reference |

| Starting Material | Cyclohexanol | [8] |

| Oxidizing Agent | 50% Nitric Acid | [8] |

| Catalyst | Ammonium vanadate | [8] |

| Reaction Temperature | 50–60°C | [8] |

| Yield (Crude Product) | 425–440 g (58–60% of theoretical) | [8] |

| Melting Point (Crude) | 141–149°C | [8] |

| Melting Point (Recrystallized) | Approx. 152°C | [3] |

Visualizations

The following diagrams illustrate the historical progression and a key experimental workflow.

Caption: Historical timeline from the discovery of adipic acid to the understanding of its salts.

Caption: Workflow for the historical synthesis of adipic acid via cyclohexanol oxidation.

References

- 1. Adipic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Adipic acid - American Chemical Society [acs.org]

- 4. Adipic acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. thechemco.com [thechemco.com]

- 7. plasticisers.org [plasticisers.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Enigmatic Presence of Hexanedioic Acid and Its Salts in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanedioic acid, more commonly known as adipic acid, is a dicarboxylic acid of significant industrial importance, primarily serving as a monomer for the production of nylon 6,6. While its synthetic production is well-established, its natural occurrence is comparatively rare and less understood. This technical guide provides an in-depth exploration of the natural sources of hexanedioic acid and its corresponding salts, detailing available quantitative data, biosynthetic pathways, and the experimental protocols for their identification and quantification.

Natural Occurrence of Hexanedioic Acid

Hexanedioic acid is not widespread in nature; however, it has been identified in a few specific biological sources. Its presence is often in trace amounts, and these natural reservoirs are not considered economically viable for commercial extraction[1].

In Plants

The most frequently cited natural source of hexanedioic acid is the common beet (Beta vulgaris), where it is found in the beet juice[2][3]. It has also been reported as a constituent of several fruits, including guava (Psidium guajava), papaya (Carica papaya), and raspberry (Rubus idaeus).

In Animals

Hexanedioic acid has been identified as a component of pork fat[4]. Its presence in animal tissues is likely a result of metabolic processes, although specific pathways for its endogenous formation in mammals are not well-elucidated.

In Microorganisms

While no known natural microorganisms produce significant quantities of hexanedioic acid as a primary metabolite, it can be a metabolic byproduct in some microbes. The primary focus in the microbial realm has been on the development of engineered microorganisms capable of producing adipic acid from renewable feedstocks, as a sustainable alternative to chemical synthesis.

Quantitative Data on Natural Occurrence

Quantitative data on the concentration of hexanedioic acid in natural sources is scarce in scientific literature. The table below summarizes the available information.

| Natural Source | Part Analyzed | Concentration | Reference |

| Papaya (Carica papaya L. var solo 8) | Pulp | 0.54±0.07 g/Kg to 20.44±0.01 g/Kg (depending on maturity) | [5] |

| Beet (Beta vulgaris) | Juice | Not Quantified | [2][3] |

| Pork | Fat | Not Quantified | [4] |

| Guava (Psidium guajava) | Fruit | Not Quantified | |

| Raspberry (Rubus idaeus) | Fruit | Not Quantified |

Table 1: Quantitative Data on the Natural Occurrence of Hexanedioic Acid.

Natural Occurrence of Hexanedioic Acid Salts

The natural occurrence of adipate salts, such as sodium adipate and potassium adipate, is not well-documented. They are recognized as food additives (E numbers E356 and E357, respectively) and are described as the sodium and potassium salts of adipic acid, which is naturally present in beets and sugar cane[1][6][7][8][9][10][11][12]. This suggests that their presence in nature would be linked to the presence of adipic acid in an environment with corresponding cations.

| Salt | E Number | Natural Source Association | Reference |

| Sodium Adipate | E356 | Derived from adipic acid found in beets and sugar cane | [1][8][9][10][11] |

| Potassium Adipate | E357 | Derived from adipic acid found in beets and sugar cane | [6][7][12][13] |

Table 2: Natural Source Association of Hexanedioic Acid Salts.

Biosynthesis of Hexanedioic Acid

There are no well-established natural biosynthetic pathways for the production of hexanedioic acid in plants or animals. The focus of research has been on the creation of artificial biosynthetic pathways in genetically engineered microorganisms, such as Escherichia coli. One such pathway is the reverse β-oxidation pathway, which utilizes acetyl-CoA and succinyl-CoA as precursors.

Figure 1: Artificial Biosynthetic Pathway of Hexanedioic Acid in Engineered E. coli. This pathway is a reversal of the β-oxidation of dicarboxylic acids[14][15][16][17][18].

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction and analysis of hexanedioic acid from natural matrices. These protocols are based on established methods for organic acid analysis and may require optimization for specific sample types.

Extraction of Dicarboxylic Acids from Plant Tissues

This protocol outlines a general procedure for the extraction of dicarboxylic acids, including hexanedioic acid, from plant material.

Materials:

-

Fresh or frozen plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

80% (v/v) Ethanol

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Homogenize 5-10 g of fresh or frozen plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.

-

Transfer the powdered tissue to a centrifuge tube and add 20 mL of 80% ethanol.

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Combine the supernatants and evaporate to dryness using a rotary evaporator at 40°C.

-

Redissolve the dried extract in 5 mL of deionized water.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the aqueous extract onto the SPE cartridge and collect the eluate.

-

Wash the cartridge with 5 mL of deionized water and combine the eluate with the initial collection.

-

The resulting aqueous solution contains the extracted organic acids and is ready for analysis.

Figure 2: General Workflow for the Extraction of Dicarboxylic Acids from Plant Tissues.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of non-volatile organic acids like hexanedioic acid, a derivatization step is required.

Materials:

-

Extracted sample (from section 5.1)

-

Internal standard (e.g., deuterated adipic acid)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Ethyl acetate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Take a known volume of the aqueous extract (e.g., 1 mL) and add a known amount of the internal standard.

-

Lyophilize the sample to complete dryness.

-

To the dried residue, add 100 µL of ethyl acetate and 100 µL of BSTFA + 1% TMCS.

-

Seal the vial and heat at 70°C for 1 hour to complete the derivatization.

-

Cool the sample to room temperature.

-

Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-500

Quantification: Quantification is achieved by comparing the peak area of the derivatized hexanedioic acid to the peak area of the internal standard and using a calibration curve prepared with known concentrations of hexanedioic acid.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile organic acids.

Materials:

-

Extracted sample (from section 5.1)

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile phase: e.g., 25 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid)

-

Acetonitrile (for gradient elution if necessary)

Procedure:

-

Filter the aqueous extract through a 0.22 µm syringe filter.

-

Inject 10-20 µL of the filtered sample into the HPLC system.

HPLC Conditions (Example):

-

Column Temperature: 30°C

-

Flow Rate: 0.8 mL/min

-

Detection Wavelength: 210 nm

-

Elution: Isocratic or gradient elution depending on the complexity of the sample matrix. For a simple matrix, an isocratic run with the phosphate buffer may be sufficient. For more complex samples, a gradient with increasing acetonitrile concentration might be necessary to resolve co-eluting compounds.

Quantification: Quantification is performed by comparing the peak area of hexanedioic acid in the sample to a calibration curve generated from standard solutions of known concentrations.

Conclusion

The natural occurrence of hexanedioic acid and its salts is a niche but intriguing area of study. While present in some plants and animal fats, its concentrations are generally low and have not been extensively quantified, with the exception of some studies on papaya. The absence of a known natural biosynthetic pathway has led to innovative research in metabolic engineering to produce this valuable dicarboxylic acid from renewable resources. The analytical methods detailed in this guide provide a robust framework for researchers to further investigate and quantify the presence of hexanedioic acid in various natural matrices, contributing to a more comprehensive understanding of its role in the biosphere.

References

- 1. Food-Info.net : E-numbers : E356 Sodium adipate [food-info.net]

- 2. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. meatscience.org [meatscience.org]

- 5. wjpmr.com [wjpmr.com]

- 6. Food-Info.net : E-numbers : E357 Potassium adipate [food-info.net]

- 7. assignmentpoint.com [assignmentpoint.com]

- 8. Sodium Adipate or Disodium Adipate Manufacturers, SDS [mubychem.com]

- 9. Disodium Adipate or Sodium Adipate Food Grade Manufacturers [anmol.org]

- 10. infocons.org [infocons.org]

- 11. Sodium adipate - Wikipedia [en.wikipedia.org]

- 12. Potassium adipate - Wikipedia [en.wikipedia.org]

- 13. POTASSIUM ADIPATE - Ataman Kimya [atamanchemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli. | Semantic Scholar [semanticscholar.org]

- 17. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Monosodium Adipate as a Buffering Agent in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective pH control is paramount in biological assays to ensure the stability and activity of enzymes, proteins, and other biological molecules. The choice of buffering agent can significantly impact experimental outcomes. While common buffers like phosphates and Tris are widely used, they can sometimes interfere with assay components, such as by chelating metal ions. This has led to a continuous search for alternative buffering agents.

Hexanedioic acid, also known as adipic acid, is a dicarboxylic acid. Its monosodium salt, monosodium adipate, presents a potential, though not commonly documented, option for a biological buffer. Adipic acid has two pKa values, approximately 4.41 and 5.41, which suggests it can provide buffering capacity in the acidic to slightly acidic pH ranges.[1][2][3][4] This application note provides a theoretical framework and protocols for the preparation and use of a monosodium adipate buffer system in biological assays.

Disclaimer: The use of monosodium adipate as a biological buffer is not widely reported in the scientific literature. The following protocols are based on the chemical properties of adipic acid and general principles of buffer preparation. Researchers should validate the suitability of this buffer for their specific applications.

Data Presentation

The theoretical properties of a monosodium adipate buffer are summarized below.

| Property | Value | Reference |

| Chemical Name | Hexanedioic acid, sodium salt (1:1); Monosodium Adipate | N/A |

| Molecular Formula | C₆H₉NaO₄ | N/A |

| Molecular Weight | 168.12 g/mol | N/A |

| pKa₁ of Adipic Acid | ~4.41 | [1][3][4] |

| pKa₂ of Adipic Acid | ~5.41 | [1][3][4] |

| Theoretical Buffering Range 1 | pH 3.4 - 5.4 | N/A |

| Theoretical Buffering Range 2 | pH 4.4 - 6.4 | N/A |

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Monosodium Adipate Buffer Solution

This protocol describes the preparation of a 0.1 M monosodium adipate buffer at a desired pH within its theoretical buffering range. This can be achieved by titrating a solution of adipic acid with sodium hydroxide or by mixing solutions of adipic acid and its conjugate base (disodium adipate, though monosodium adipate is the salt of the first dissociation). For practical purposes, titrating a solution of the free acid is often more straightforward.

Materials:

-

Adipic acid (MW: 146.14 g/mol )

-

Sodium hydroxide (NaOH)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a 0.1 M solution of adipic acid: Dissolve 14.61 g of adipic acid in approximately 800 mL of deionized water in a 1 L beaker. Stir until fully dissolved.

-

Adjust the pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

-

Slowly add a concentrated solution of NaOH (e.g., 1 M or 5 M) dropwise while continuously monitoring the pH.

-

Continue adding NaOH until the desired pH is reached. Be particularly careful as the pH approaches the target value to avoid overshooting.

-

Final Volume Adjustment: Once the target pH is achieved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

-

Bring the final volume to 1 L with deionized water.

-

Sterilization (Optional): If required for the biological assay, the buffer solution can be filter-sterilized using a 0.22 µm filter.

-

Storage: Store the buffer solution at 4°C.

Protocol 2: Hypothetical Application - Activity Assay of an Acid Phosphatase

This protocol outlines a hypothetical use of a monosodium adipate buffer for determining the activity of an acid phosphatase, an enzyme that typically functions in acidic conditions.

Objective: To measure the enzymatic activity of acid phosphatase at pH 5.0 using a monosodium adipate buffer.

Materials:

-

Acid phosphatase enzyme solution

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

0.1 M Monosodium Adipate Buffer, pH 5.0 (prepared as in Protocol 1)

-

1 M Sodium hydroxide (NaOH) solution (for stopping the reaction)

-

Spectrophotometer

-

96-well microplate

Procedure:

-

Assay Preparation:

-

Prepare a stock solution of the acid phosphatase enzyme in the 0.1 M monosodium adipate buffer, pH 5.0.

-

Prepare a stock solution of pNPP in the same buffer.

-

Set up a 96-well microplate.

-

-

Enzyme Reaction:

-

To each well, add 50 µL of the 0.1 M monosodium adipate buffer, pH 5.0.

-

Add 20 µL of the enzyme solution to the test wells. For control wells (substrate blank), add 20 µL of the buffer instead of the enzyme.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of the pNPP substrate solution to all wells.

-

Incubate the plate at the reaction temperature for a defined period (e.g., 15 minutes).

-

-

Stopping the Reaction and Measurement:

-

Stop the reaction by adding 50 µL of 1 M NaOH to each well. The addition of NaOH will also cause the p-nitrophenol product to develop a yellow color.

-

Measure the absorbance of each well at 405 nm using a spectrophotometer.

-

-

Data Analysis:

-

Subtract the absorbance of the substrate blank from the absorbance of the test wells.

-

Calculate the enzyme activity based on the amount of p-nitrophenol produced, using a standard curve if necessary.

-

Visualizations

Caption: Buffering mechanism of a dicarboxylic acid like adipic acid.

Caption: Workflow for preparing a monosodium adipate buffer.

Caption: Hypothetical workflow for an acid phosphatase assay.

Potential Considerations and Limitations

-

Chelation of Divalent Cations: As a dicarboxylic acid, adipic acid has the potential to chelate divalent cations such as Mg²⁺ and Ca²⁺. This could be problematic for assays that require specific concentrations of these ions for enzymatic activity.

-

Solubility: Adipic acid has limited solubility in cold water.[1] Preparation of more concentrated stock solutions may require heating.

-

Lack of Precedent: The absence of established use in the literature means that unforeseen interactions with assay components are possible. It is crucial to perform appropriate controls to validate its non-interference in any given assay.

-

Biological Effects: While generally recognized as safe for consumption, high concentrations of adipate could potentially have effects on cellular systems.[2] This should be considered in cell-based assays.

Conclusion

Monosodium adipate, based on the pKa values of adipic acid, has the potential to be a useful buffering agent for biological assays in the pH range of 3.4 to 6.4. Its primary advantage could be in systems where phosphate or citrate buffers are problematic. However, due to the lack of extensive documentation for this application, thorough validation is essential. The protocols and information provided here serve as a starting point for researchers interested in exploring this alternative buffer system.

References

Application Notes and Protocols: Hexanedioic Acid, Sodium Salt (1:1) in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Hexanedioic acid, commonly known as adipic acid, is a foundational monomer in the polymer industry, primarily utilized in the synthesis of polyamides (e.g., Nylon 6,6) and polyesters.[1][2] Its monosodium salt, hexanedioic acid, sodium salt (1:1) or sodium adipate, offers a stable, water-soluble alternative for introducing the adipate moiety into polymer structures. While direct polymerization of the salt is less common than using the diacid or its more reactive derivatives (e.g., adipoyl chloride), it serves as a valuable precursor and component in specific polymerization systems, particularly in the formation of polymer nanocomposites and potentially in certain aqueous-based polymerization techniques.[1]

The primary applications and roles of hexanedioic acid, sodium salt (1:1) in polymer synthesis can be categorized as follows:

-

Precursor to Polyesters and Polyamides: The monosodium salt can be readily converted to adipic acid in situ through acidification, which can then undergo traditional polycondensation with diols or diamines. This approach is useful when precise pH control of the initial reaction mixture is desired.

-

Component in Polymer Nanocomposites: Sodium adipate has been utilized in the preparation of polymer nanocomposites, such as those with polyvinyl chloride (PVC) and organoclays.[1] In these systems, the adipate salt can improve the mechanical properties and thermal stability of the final material.[1]

-

Potential Monomer in Interfacial Polymerization: In biphasic systems, the sodium salt can reside in the aqueous phase. While less reactive than adipoyl chloride, with appropriate phase transfer catalysts or in-situ conversion, it could participate in interfacial polycondensation reactions with an organic-soluble monomer.

The dicarboxylate nature of the adipate group allows it to act as a linker in various polymer architectures.[1] The choice between adipic acid and its sodium salt often depends on the desired reaction conditions, solvent system, and the specific properties of the target polymer.

Experimental Protocols

The following protocols provide detailed methodologies for the use of hexanedioic acid, sodium salt (1:1) in polymer synthesis. These are based on established polymerization techniques for adipic acid, with modifications to accommodate the use of the monosodium salt.

Protocol for the Synthesis of a Polyester: Poly(butylene adipate)

This protocol describes the melt polycondensation of hexanedioic acid, sodium salt (1:1) with 1,4-butanediol to form poly(butylene adipate). The protocol includes an initial in-situ acidification step.

Materials:

-

Hexanedioic acid, sodium salt (1:1)

-

1,4-butanediol

-

Phosphoric acid (H₃PO₄) or other suitable acid catalyst

-

High-vacuum line

-

Three-necked reaction vessel equipped with a mechanical stirrer and a distillation condenser

Procedure:

-

Monomer and Catalyst Charging: To the three-necked reaction vessel, add hexanedioic acid, sodium salt (1:1) and 1,4-butanediol in a desired molar ratio (e.g., 1:1.1).

-

In-situ Acidification: Add a stoichiometric amount of a non-volatile acid, such as phosphoric acid, relative to the sodium adipate to protonate the carboxylate group.

-

First Stage Polycondensation (Esterification):

-

Heat the reaction mixture under a nitrogen atmosphere with mechanical stirring.

-

Gradually increase the temperature to 180-200°C.

-

Water will be generated during the esterification reaction and should be collected in the distillation condenser.

-

Continue this stage for 2-3 hours or until the majority of the theoretical amount of water has been collected.

-

-

Second Stage Polycondensation (High Vacuum):

-

Gradually reduce the pressure of the system using a high-vacuum line to below 1 mmHg.

-

Increase the temperature to 220-240°C to facilitate the removal of excess 1,4-butanediol and further increase the polymer's molecular weight.

-

Continue the reaction under high vacuum for 3-5 hours, or until the desired melt viscosity is achieved.

-

-

Polymer Recovery:

-

Cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting polyester can be removed from the vessel.

-

The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

-

Characterization: The synthesized poly(butylene adipate) can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gel Permeation Chromatography (GPC) to determine its structure, functional groups, and molecular weight, respectively.[3]

Protocol for the Synthesis of a Polyamide via Interfacial Polymerization

This protocol outlines a general method for synthesizing a polyamide at the interface of two immiscible liquids. It describes the preparation of adipoyl chloride from the sodium salt for use in the organic phase.

Materials:

-

Hexanedioic acid, sodium salt (1:1)

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Hexamethylenediamine (HMDA)

-

Sodium hydroxide (NaOH)

-

An organic solvent immiscible with water (e.g., dichloromethane or hexane)

-

A beaker or flask

Procedure:

-

Preparation of Adipoyl Chloride (Organic Phase Monomer):

-

In a fume hood, convert hexanedioic acid, sodium salt (1:1) to adipic acid by dissolving it in water and acidifying with a strong acid (e.g., HCl).

-

Isolate the precipitated adipic acid by filtration and dry thoroughly.

-

React the dried adipic acid with an excess of thionyl chloride or oxalyl chloride under reflux to produce adipoyl chloride. Distill the product to purify.

-

Dissolve the purified adipoyl chloride in the organic solvent.

-

-

Preparation of the Aqueous Phase:

-

Dissolve hexamethylenediamine (HMDA) and sodium hydroxide (as an acid scavenger) in water.

-

-

Interfacial Polymerization:

-

Carefully pour the organic solution of adipoyl chloride onto the aqueous solution of HMDA in a beaker, creating a distinct interface.

-

A film of the polyamide will form at the interface.

-

Gently grasp the polymer film with forceps and pull it from the beaker. A continuous rope of polyamide can be drawn out as the reaction proceeds at the interface.

-

-

Washing and Drying:

-

Wash the synthesized polyamide rope thoroughly with water and then with a solvent like acetone or ethanol to remove unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C).

-

Protocol for the Preparation of PVC/Organoclay Nanocomposites

This protocol is adapted from studies on the use of sodium salts of dicarboxylic acids in polymer nanocomposites.[1]

Materials:

-

Polyvinyl chloride (PVC)

-

Organically modified montmorillonite (organoclay)

-

Hexanedioic acid, sodium salt (1:1)

-

A suitable plasticizer (e.g., dioctyl phthalate - DOP)

-

A suitable solvent (e.g., tetrahydrofuran - THF)

Procedure:

-

Dispersion of Organoclay:

-

Disperse the organoclay in the solvent (THF) using ultrasonication for 30-60 minutes to achieve a fine dispersion.

-

-

Addition of Sodium Adipate:

-

Dissolve the hexanedioic acid, sodium salt (1:1) in the organoclay dispersion and continue sonication for another 15-30 minutes.

-

-

Dissolution of PVC:

-

In a separate container, dissolve the PVC powder and the plasticizer in THF with mechanical stirring until a homogeneous solution is obtained.

-

-

Mixing:

-

Slowly add the organoclay/sodium adipate dispersion to the PVC solution under continuous stirring.

-

Stir the mixture for several hours to ensure uniform distribution of the nanocomposite components.

-

-

Casting and Drying:

-

Cast the resulting mixture onto a glass plate to a uniform thickness.

-

Allow the solvent to evaporate slowly at room temperature, followed by drying in a vacuum oven at a temperature below the degradation temperature of PVC to remove any residual solvent.

-

-

Characterization:

-

The resulting nanocomposite film can be characterized for its mechanical properties (e.g., tensile strength), thermal stability (e.g., thermogravimetric analysis - TGA), and morphology (e.g., X-ray diffraction - XRD and transmission electron microscopy - TEM).

-

Data Presentation

Table 1: Typical Reaction Parameters for Polyester Synthesis via Melt Polycondensation

| Parameter | Typical Value/Range | Reference |